5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide
Overview
Description
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide is a chemical compound with the molecular formula C11H12BrF3N2O2 and a molecular mass of 341.12 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism and identify the key molecular targets involved.
Comparison with Similar Compounds
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide can be compared with other similar compounds, such as:
- 5-Bromo-N-(1-methoxymethyl-propyl)-nicotinamide
- 5-Bromo-N-(1-ethoxymethyl-propyl)-nicotinamide
- 5-Bromo-N-(1-isopropoxymethyl-propyl)-nicotinamide
These compounds share similar structural features but differ in the substituents attached to the nicotinamide core. The uniqueness of this compound lies in the presence of the trifluoromethoxymethyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
5-bromo-N-[1-(trifluoromethoxy)butan-2-yl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2/c1-2-9(6-19-11(13,14)15)17-10(18)7-3-8(12)5-16-4-7/h3-5,9H,2,6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARMQMPZRCGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158837 | |
Record name | 5-Bromo-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204235-03-9 | |
Record name | 5-Bromo-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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